Product packaging for Oxydimorphine(Cat. No.:CAS No. 125-24-6)

Oxydimorphine

Cat. No.: B1209547
CAS No.: 125-24-6
M. Wt: 568.7 g/mol
InChI Key: FOJYFDFNGPRXDR-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Oxydimorphine (Pseudomorphine, 2,2'-Bimorphine)

The study of this compound is intrinsically linked to that of morphine, the principal alkaloid found in opium. Its discovery and characterization are rooted in the chemical transformations of morphine.

Early Isolation and Characterization from Natural Sources

While this compound is primarily known as a product of morphine oxidation rather than a compound directly isolated in significant quantities from natural sources like opium itself, it is considered a "natural dimerisation product of the morphine molecule" wikipedia.org. Its presence has been noted as a common impurity in morphine concentrations derived from natural sources wikipedia.orglookchem.com.

Pioneering Observations on Morphine Oxidation to this compound

The formation of this compound from morphine has been a subject of scientific interest for over a century. It is well-established that morphine readily undergoes oxidation, particularly under mild chemical conditions, to yield this compound who.int. This oxidative process can be facilitated by various chemical agents, including potassium ferricyanide (B76249) wikipedia.orgrsc.org and potassium permanganate (B83412) researchgate.netmagnascientiapub.comorionjournals.commagnascientiapub.com. The mechanism typically involves the formation of a phenoxy radical intermediate at the C-3 hydroxyl group of morphine, which then undergoes electron coupling to form the dimer researchgate.netmagnascientiapub.commagnascientiapub.comnih.govresearcher.life. Microbial oxidation, for instance, by Cylindrocarpon didymum, has also been demonstrated to convert morphine into this compound nih.govnih.gov.

Evolution of Nomenclature: From Dehydromorphine to 2,2'-Bimorphine

Over time, this compound has been referred to by several names, reflecting the evolving understanding of its structure and formation. It is commonly known as Pseudomorphine wikipedia.orglookchem.comresearchgate.netmagnascientiapub.compsu.edusigmaaldrich.comcas.orgsigmaaldrich.comcwsabroad.comcymitquimica.comlgcstandards.com. Historically, it was also called Dehydromorphine wikipedia.orgresearchgate.netmagnascientiapub.comorionjournals.compsu.educymitquimica.com. The more systematic nomenclature, 2,2'-Bimorphine, has gained prominence as it accurately describes the union of two morphine units at their respective C-2 positions wikipedia.orgwho.intnih.govresearcher.lifenih.govsigmaaldrich.comcas.orgsigmaaldrich.comcymitquimica.comfda.govnih.govcymitquimica.com. This latter name is considered more precise in indicating the molecular linkage researchgate.net.

Table 1: Nomenclature of this compound

Common Name Historical/Alternative Names Systematic Name
This compound Pseudomorphine, Dehydromorphine 2,2'-Bimorphine
2,2'-Dehydrodimorphine
Morphine Related Compound B

Significance within the Opioid Alkaloid Family and Dimeric Structures

This compound occupies a unique position within the opioid alkaloid family due to its dimeric structure. Opioid alkaloids, such as morphine, codeine, and thebaine, are a class of nitrogen-containing compounds derived primarily from the opium poppy (Papaver somniferum) mdpi.comnih.govhopkinsmedicine.orgwikipedia.org. These alkaloids share a common morphinan (B1239233) skeleton mdpi.comnaturalproducts.net. Dimeric alkaloids, like this compound, are formed through the condensation of two monomeric alkaloid units, often via mechanisms such as oxidative dimerization of phenols wikipedia.org. This dimeric nature distinguishes this compound from its monomeric precursor, morphine, and influences its chemical and potentially pharmacological properties.

Rationale and Scope of Current Academic Research on this compound

Current academic research on this compound largely focuses on elucidating its formation pathways, both chemically and biologically researchgate.netmagnascientiapub.comorionjournals.commagnascientiapub.comresearcher.life. Investigations into its chemical synthesis, particularly through oxidative coupling reactions, are ongoing wikipedia.orgrsc.orgresearchgate.netmagnascientiapub.comorionjournals.commagnascientiapub.comnih.gov. Furthermore, its role as a degradation product or impurity in pharmaceutical preparations of morphine necessitates research into its detection and characterization wikipedia.orglookchem.com. Studies also explore the chemical properties and reactivity of this dimeric structure lookchem.comnih.govnaturalproducts.net.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H36N2O6 B1209547 Oxydimorphine CAS No. 125-24-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R,4aR,7S,7aR,12bS)-10-[(4R,4aR,7S,7aR,12bS)-7,9-dihydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N2O6/c1-35-9-7-33-19-3-5-23(37)31(33)41-29-25(33)15(13-21(19)35)11-17(27(29)39)18-12-16-14-22-20-4-6-24(38)32-34(20,8-10-36(22)2)26(16)30(42-32)28(18)40/h3-6,11-12,19-24,31-32,37-40H,7-10,13-14H2,1-2H3/t19-,20-,21+,22+,23-,24-,31-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJYFDFNGPRXDR-SQILNHJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=CC(=C(C(=C52)OC3C(C=C4)O)O)C6=C(C7=C8C(=C6)CC9C1C8(CCN9C)C(O7)C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=CC(=C(C(=C52)O[C@H]3[C@H](C=C4)O)O)C6=C(C7=C8C(=C6)C[C@@H]9[C@H]1[C@]8(CCN9C)[C@@H](O7)[C@H](C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50924984
Record name 2-(3,6-Dihydroxy-17-methyl-7,8-didehydro-4,5-epoxymorphinan-2-yl)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-3,6-diol
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Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125-24-6
Record name Pseudomorphine
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Record name Pseudomorphine
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Record name 2-(3,6-Dihydroxy-17-methyl-7,8-didehydro-4,5-epoxymorphinan-2-yl)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-3,6-diol
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Record name 125-24-6
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Record name PSEUDOMORPHINE
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Chemical and Physical Properties

Oxydimorphine is characterized by its molecular formula and weight, reflecting its dimeric nature. Its physical state and solubility are also important parameters for its handling and analysis.

Table 2: Key of this compound

PropertyValueSource Index
Chemical Formula C34H36N2O6 wikipedia.orglookchem.comcas.orgcymitquimica.comlgcstandards.comnih.govcymitquimica.comnaturalproducts.net
Molecular Weight 568.670 g/mol wikipedia.org
568.67 g/mol lookchem.com
568.66 g/mol cas.orglgcstandards.com
568.7 g/mol nih.gov
568.25734 cymitquimica.com
CAS Number 125-24-6 wikipedia.orglookchem.comcas.orgsigmaaldrich.comcymitquimica.comnih.gov
Melting Point >225 °C (dec.) lookchem.com
>215 °C lgcstandards.com
Density 1.58 g/cm³ lookchem.com
LogP 2.25240 lookchem.com
XLogP3 2.8 lookchem.com
Hydrogen Bond Donor Count 4 lookchem.comnaturalproducts.net
Hydrogen Bond Acceptor Count 8 lookchem.comnaturalproducts.net
Rotatable Bond Count 1 lookchem.comnaturalproducts.net
Heavy Atom Count 42 lookchem.comnaturalproducts.net
Exact Mass 568.25733687 lookchem.com
Polar Surface Area (PSA) 105.86000 lookchem.comnaturalproducts.net

Compound List:

this compound

Pseudomorphine

Dehydromorphine

2,2'-Bimorphine

Morphine

Synthetic Methodologies and Mechanistic Investigations of Oxydimorphine Formation

Chemical Synthesis of Oxydimorphine via Oxidative Dimerization of Morphine

The formation of this compound, also known as pseudomorphine or 2,2'-bimorphine, from morphine is a classic example of oxidative dimerization. This process involves the coupling of two morphine molecules at the C-2 position of each aromatic ring. The semi-systematic name 2,2'-bimorphine is particularly descriptive as it specifies the points of union between the two morphine units. magnascientiapub.com

The synthesis is typically achieved by treating a solution of a morphine salt, such as the hydrochloride, with an oxidizing agent. The use of a morphine salt is crucial due to its significantly higher water solubility compared to the parent morphine molecule, which is practically insoluble. magnascientiapub.com For instance, morphine hydrochloride and sulfate (B86663) salts are about 300 times more water-soluble than morphine itself. magnascientiapub.com

Mild oxidizing agents are instrumental in facilitating the dimerization of morphine to this compound. magnascientiapub.comnih.gov Agents like potassium permanganate (B83412) (KMnO4) and alkaline ferricyanide (B76249) are commonly employed for this transformation. magnascientiapub.comnih.gov

Potassium Permanganate (KMnO₄): In a reaction described by Beckurt, a 0.1 N solution of potassium permanganate is used to treat a solution of morphine hydrochloride, leading to the precipitation of white this compound. magnascientiapub.com The permanganate ion (MnO₄⁻) acts as the oxidant, accepting an electron from the morphine molecule and being reduced to the manganate (B1198562) ion (MnO₄²⁻). magnascientiapub.com This one-electron transfer is a key step in initiating the dimerization process. magnascientiapub.com

Alkaline Ferricyanide [K₃Fe(CN)₆]: The oxidation of morphine to 2,2'-bimorphine can also be achieved using alkaline ferricyanide. nih.gov This reaction is known to proceed through the formation of a mesomeric aryloxy free radical, which then leads to the dimer. nih.gov The determination of morphine can be accomplished using potassium ferricyanide through the formation of pseudomorphine. magnascientiapub.com

The primary function of these mild oxidizing agents is to abstract an electron from the morphine molecule, thereby generating a reactive intermediate that can undergo coupling. magnascientiapub.comnih.gov Stronger oxidizing agents might lead to over-oxidation and the formation of undesired byproducts. studymind.co.uk

The efficiency and outcome of the oxidative dimerization of morphine are significantly influenced by various reaction conditions.

pH: The reaction is often carried out in an aqueous medium. The pH of the solution plays a critical role, particularly in the formation of the reactive species from morphine. magnascientiapub.com In an alkaline medium, the phenolic group at C-3 of morphine is more readily deprotonated, which enhances its electron-donating ability and facilitates the subsequent steps of the reaction. magnascientiapub.com Even in a neutral aqueous solution, the weak basicity of water can lead to the formation of a phenoxide ion. magnascientiapub.com However, the formation of the crucial carbanion intermediate at C-2 is described as being independent of an acidic medium. magnascientiapub.com

Solvents: The choice of solvent is primarily dictated by the solubility of the reactants. As morphine itself has very low water solubility, its more soluble salts, like the hydrochloride, are used in aqueous solutions. magnascientiapub.com The use of water as a solvent can also play a role in the reaction mechanism by acting as a weak base to deprotonate the phenolic hydroxyl group of morphine. magnascientiapub.com

Temperature: While specific temperature data for the permanganate-induced dimerization is not extensively detailed in the provided context, reaction temperatures are a general factor in controlling reaction rates. For many organic reactions, including those involving oxidation, temperature can affect the kinetics of the reaction and the stability of intermediates. mdpi.com In some syntheses, elevated temperatures are used to increase reaction rates, though this can sometimes lead to side reactions. wikipedia.org

Table 1: Influence of Reaction Conditions on this compound Synthesis

Reaction Mechanisms of this compound Formation

The formation of this compound from morphine is a complex process involving several key mechanistic steps, including the generation of radical and carbanionic intermediates and redox processes.

A central feature of this compound formation is the coupling of two morphine-derived radicals. magnascientiapub.com The process is initiated by a one-electron oxidation of the morphine molecule by an oxidizing agent like permanganate. magnascientiapub.com This electron abstraction generates a free radical species. magnascientiapub.com

The stabilization of this radical is achieved through coupling, where two of these radical intermediates combine to form a new carbon-carbon bond between the C-2 positions of the two morphine units, yielding the dimeric structure of this compound. magnascientiapub.com This radical-radical coupling is a termination step that results in a stable, non-radical product. researchgate.net The activation energy for the coupling of carbon-centered radicals is nearly zero, making this a very fast and efficient process. bbhegdecollege.com

The phenolic hydroxyl group at the C-3 position of morphine plays a pivotal role in directing the dimerization to the C-2 position. magnascientiapub.com The electron-donating nature of this phenolic group is crucial. magnascientiapub.com

In the presence of a weak base like water, the phenolic group can deprotonate to form a phenoxide ion. magnascientiapub.com The negative charge of the phenoxide ion can be delocalized through resonance into the aromatic ring. This resonance stabilization leads to an increase in electron density at the ortho and para positions. Specifically, it facilitates the formation of a carbanion at the C-2 position. magnascientiapub.com This carbanion at C-2 is a highly reactive intermediate. magnascientiapub.com It is this carbanion that then participates in the redox reaction with the oxidizing agent. magnascientiapub.com

The process can be summarized as follows:

Formation of a Reactive Intermediate: The phenolic group at C-3 facilitates the formation of a carbanion at C-2. magnascientiapub.com

Electron Transfer: This C-2 carbanion intermediate transfers a single electron to the permanganate ion (Mn⁷⁺O₄⁻). magnascientiapub.com This is an electron transfer or outer-sphere mechanism. nih.gov

Oxidation and Reduction: The carbanion is oxidized to a free radical, and the permanganate is reduced to the manganate ion (Mn⁶⁺O₄²⁻). magnascientiapub.com

Radical Coupling: The resulting free radical on the morphine molecule is stabilized by coupling with another identical radical, forming the 2,2'-dimer, this compound. magnascientiapub.com

The reaction likely proceeds through an intermediate enol which then tautomerizes to the final ketone structure within the cyclohexene (B86901) ring of the morphine skeleton. The two resulting bulky ketone groups in the dimer are arranged in a transoid fashion to minimize steric repulsion. magnascientiapub.com

Table 2: Key Mechanistic Steps in this compound Formation

Alternative Synthetic Routes and Precursors

The synthesis of this compound, also known as pseudomorphine or 2,2'-bimorphine, is predominantly achieved through the oxidative dimerization of its direct precursor, morphine. magnascientiapub.commdma.chsciencemadness.org The literature describes several alternative methods that primarily vary in the choice of oxidizing agent and reaction conditions. These routes leverage the phenolic hydroxyl group at the C-3 position of the morphine molecule, which facilitates the coupling reaction. magnascientiapub.commagnascientiapub.com

The formation of this compound via the oxidation of morphine can be accomplished using a variety of mild oxidizing agents. mdma.chsciencemadness.org Historically and in laboratory settings, reagents such as potassium permanganate and potassium ferricyanide have been effectively employed. mdma.chsciencemadness.orgearthlinepublishers.com The reaction is typically conducted in a mildly alkaline medium, for example, in the presence of sodium bicarbonate, to facilitate the process. mdma.chsciencemadness.org

Mechanistic studies, particularly concerning the use of potassium permanganate, provide insight into the formation of the dimer. A theoretical study of Beckurt's test for alkaloids, which uses potassium permanganate, proposes a mechanism initiated by the enhancement of the electron donor property of the phenol (B47542) group in morphine. magnascientiapub.com This is achieved through a reaction with a weak base like water, leading to the formation of a phenoxy ion. magnascientiapub.commagnascientiapub.com Resonance stabilization of this ion generates a carbanion at the C-2 position of the morphine molecule. magnascientiapub.commagnascientiapub.com This carbanion then transfers an electron to the permanganate ion, resulting in its reduction and the concomitant oxidation of the morphine molecule to a free radical. magnascientiapub.commagnascientiapub.com The final step is the coupling of these radicals to yield 2,2'-bimorphine (this compound). magnascientiapub.commagnascientiapub.com For this test, a salt of the alkaloid, such as morphine hydrochloride, is often used due to its greater solubility compared to the parent base. magnascientiapub.com

Other oxidizing agents have also been investigated for the transformation of morphine. The use of lead superoxide (B77818) (lead dioxide) in a sulfuric acid solution has been reported to yield oxidation products of morphine. earthlinepublishers.com Similarly, the interaction of morphine with antimony trichloride, which is hydrolyzed in situ to antimony oxychloride, can lead to the formation of an o-benzoquinone derivative, indicating the reactivity of the phenolic ring towards oxidation. researchgate.net

The following table summarizes various reported methods for the synthesis of this compound from morphine, highlighting the different precursors (in the form of salts) and oxidizing systems used.

PrecursorOxidizing AgentReaction Medium/ConditionsReference(s)
MorphinePotassium permanganateMildly alkaline (e.g., Sodium bicarbonate) mdma.chsciencemadness.org
MorphinePotassium ferricyanideMildly alkaline (e.g., Sodium bicarbonate) mdma.chsciencemadness.orgearthlinepublishers.com
Morphine hydrochloridePotassium permanganate (0.1 N solution)Aqueous solution magnascientiapub.commagnascientiapub.com
MorphineLead superoxide (Lead dioxide)Sulfuric acid (1/20 N) earthlinepublishers.com

Advanced Analytical Approaches for Oxydimorphine Detection and Quantification

Chromatographic Separation Techniques for Oxydimorphine

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For this compound and related compounds, several chromatographic techniques are utilized, each offering distinct advantages in terms of resolution, speed, and applicability to different sample types.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of opioids due to its versatility in handling non-volatile and thermally labile compounds like this compound. The separation is typically achieved on reversed-phase columns, such as C18 or PFP (Pentafluorophenyl), which provide effective retention and resolution of polar analytes. nih.govsciex.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol, run in a gradient elution mode to optimize separation. nih.govrug.nl

Various detection modes can be coupled with HPLC for the analysis of this compound:

Ultraviolet (UV) Detection: UV detectors are commonly used in HPLC. ptfarm.pl For this compound, detection is typically performed at a wavelength around 280 nm. While robust and widely available, UV detection may lack the sensitivity required for trace-level analysis in biological samples. ptfarm.pl

Electrochemical Detection (ED): This method offers higher sensitivity for electrochemically active compounds like morphine and can be applied to this compound. nih.gov It involves applying a potential and measuring the current generated by the oxidation of the analyte. nih.gov

Fluorescence Detection: Although less common for this compound itself unless derivatized, fluorescence detection is a highly sensitive technique used for some opioids. ptfarm.pl

Mass Spectrometry (MS) Detection: The coupling of HPLC with MS is the most powerful approach, providing both separation and definitive identification. This is discussed in detail in section 4.2.1.

ParameterCondition 1Condition 2
Column Kinetix biphenyl (B1667301) (2.1 x 100 mm, 1.7 µm) rug.nlAccuCore PFP nih.gov
Mobile Phase A 5 mM Ammonium formate in 0.1% aqueous formic acid rug.nlWater with 0.1% formic acid nih.gov
Mobile Phase B 100% Methanol rug.nlMethanol with 0.1% formic acid nih.gov
Flow Rate 0.4 mL/min rug.nlNot Specified
Detection MS/MS rug.nlMS/MS nih.gov

Gas Chromatography (GC) is another powerful separation technique, but it is generally suitable for volatile and thermally stable compounds. This compound, like other opiates, is not inherently volatile due to the presence of polar hydroxyl and ketone functional groups. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable form suitable for GC analysis. nih.govnih.gov

The derivatization process typically involves two steps:

Oximation: The ketone group on this compound is converted to a methoxime using reagents like methoxyamine. nih.govdeepdyve.com

Acylation: The hydroxyl groups are converted to esters (e.g., propionyl esters) using an anhydride (B1165640) like propionic anhydride. nih.govdeepdyve.com

After derivatization, the resulting volatile compound can be separated on a GC column and detected, most commonly by mass spectrometry (GC-MS). nih.govresearchgate.net This method allows for the simultaneous analysis of several opiates in a single run. nih.gov The limit of quantitation for oxymorphone using GC-MS has been reported to be as low as 10 ng/mL in blood and 25 ng/mL in urine. nih.govnih.gov

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. teledynelabs.commdpi.com SFC has gained renewed interest due to advancements in instrumentation that have addressed earlier limitations in reliability and quantitative performance. bohrium.comnih.gov This technique is particularly valuable for the analysis of complex mixtures and offers a separation mechanism that is orthogonal to reversed-phase HPLC. waters.com

Key features of SFC for opioid analysis include:

High Efficiency and Speed: The low viscosity and high diffusivity of supercritical fluids allow for faster separations and shorter analysis times compared to HPLC. mdpi.comwaters.com A method for analyzing 19 different opioids in less than two minutes has been demonstrated. waters.com

Green Chemistry: The primary use of CO2, a non-toxic and environmentally benign solvent, reduces the consumption of organic solvents. chromatographyonline.com

Versatility: By adding a polar organic co-solvent (modifier), such as methanol, to the CO2 mobile phase, SFC can be used to analyze a wide range of compounds, from non-polar to polar. mdpi.comchromatographyonline.com The technique is well-suited for both chiral and achiral separations in pharmaceutical analysis. nih.govchromatographyonline.com

Mass Spectrometry-Based Identification and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for the definitive identification and sensitive quantification of compounds like this compound, especially when coupled with a chromatographic separation technique.

The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound in biological matrices such as plasma, oral fluid, and wastewater. rug.nlrti.orgnih.gov This approach offers unparalleled sensitivity and selectivity, allowing for detection at very low concentrations. sciex.com

In a typical LC-MS/MS workflow, samples undergo preparation, often involving protein precipitation or solid-phase extraction (SPE), to remove interferences. rug.nlforensicresources.org An isotopically labeled internal standard (e.g., oxymorphone-d3) is added to correct for matrix effects and variations in extraction recovery. sciex.com

The mass spectrometer is usually operated with an electrospray ionization (ESI) source in the positive ion mode. sciex.comrug.nl For quantification, the most selective mode is Multiple Reaction Monitoring (MRM), where a specific precursor ion for this compound is selected and fragmented, and one or more specific product ions are monitored. forensicresources.org This process ensures high specificity, as it is unlikely that another compound will have the same retention time, precursor ion mass, and product ion masses. forensicresources.org LC-MS/MS methods have been developed to quantify oxymorphone with lower limits of quantification (LLOQ) in the sub-ng/mL range. sciex.comrug.nl

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Oxymorphone302.1227.1284.1
Oxycodone316.1298.1241.1
Hydromorphone286.1185.0157.0
Morphine286.1165.0201.0
Codeine300.1165.0215.1
Hydrocodone300.1199.1171.1

Note: Data compiled from various sources for illustrative purposes. Actual values may vary based on instrumentation and conditions. forensicresources.org

Ion Mobility Spectrometry (IMS) is a gas-phase separation technique that separates ions based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enhancing analytical specificity. nih.govtaylorfrancis.com This is particularly useful for resolving isomers—compounds with the same mass but different structures—which cannot be distinguished by MS alone. floridaforensicscience.comresearchgate.net

In IMS-MS, ions are passed through a drift tube filled with a buffer gas under the influence of a weak electric field. nih.gov Ions with a more compact structure will travel faster than more extended ions of the same mass-to-charge ratio. nih.gov The resulting drift time can be used to calculate a collisional cross section (CCS), which is a characteristic physical property of the ion. nih.govresearchgate.net

Recent studies have demonstrated the power of Drift Tube Ion Mobility Spectrometry-Mass Spectrometry (DTIMS-MS) and Trapped Ion Mobility Spectrometry (TIMS) for the analysis of opioids. nih.govresearchgate.net These techniques can differentiate between isomeric opioids without prior chromatographic separation, enabling high-throughput screening of samples in as little as 10 seconds per sample. nih.govnih.gov The combination of retention time (from LC), CCS (from IMS), and accurate mass (from MS) provides extremely high confidence in compound identification. floridaforensicscience.comresearchgate.net

Spectroscopic Methods for Detection and Characterization

Spectroscopic techniques are fundamental in the analytical sciences for the identification and quantification of chemical compounds. These methods rely on the interaction of electromagnetic radiation with the analyte. For a compound like this compound, various spectroscopic approaches can be employed for both preliminary screening and detailed characterization.

UV-Visible Spectrophotometry (e.g., Color Tests)

A significant application of UV-Vis spectrophotometry in forensic and preliminary analysis is through color tests. These tests are simple, rapid, and cost-effective presumptive methods that indicate the possible presence of a particular class of compounds through a color change. youtube.comresearchgate.net They involve mixing the sample with a specific chemical reagent and observing the resulting color. analyticaltoxicology.com While these tests are generally not specific to a single compound, they are effective for screening and narrowing down possibilities. youtube.comunodc.org For opioids, several classic colorimetric reagents are used. The reaction of an unknown sample with these reagents can provide a tentative identification, which must then be confirmed by more specific analytical methods. unodc.org

ReagentCompositionTypical Color Reaction with Opioids (e.g., Morphine, Heroin)
Marquis ReagentFormaldehyde in concentrated Sulfuric AcidPurple to violet
Froehde’s ReagentMolybdic acid in concentrated Sulfuric AcidPurple, turning to green then blue
Mecke ReagentSelenious acid in concentrated Sulfuric AcidGreen to blue-green

This table summarizes common colorimetric tests used for the presumptive identification of opioids. The specific color and intensity can vary based on the specific opioid and its concentration. youtube.comnist.gov

Immunoanalytical Techniques (e.g., ELISA) for Targeted Detection

Immunoanalytical techniques leverage the highly specific binding interaction between an antibody and its target antigen. nih.gov Among these methods, the Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used platform for detecting and quantifying substances such as drugs and their metabolites in biological samples like urine, blood, or oral fluid. neogen.com

ELISAs for opioid detection typically operate on a competitive binding principle. neogen.com In this format, the sample (potentially containing the drug) is mixed with a known quantity of enzyme-labeled drug (conjugate). This mixture is then added to microplate wells that are pre-coated with antibodies specific to the target drug class. The drug in the sample and the enzyme-labeled drug conjugate compete for the limited number of antibody binding sites. After an incubation period, the wells are washed to remove any unbound material. A substrate is then added, which reacts with the enzyme on the bound conjugate to produce a measurable color change. The intensity of the color is inversely proportional to the concentration of the drug in the original sample; a lower color intensity indicates a higher drug concentration. neogen.com

These assays are designed as screening tests and are valued for their sensitivity and ability to process many samples at once. neogen.com However, a key performance characteristic of any immunoassay is its specificity, or its ability to distinguish between different but structurally related compounds. This is often described in terms of cross-reactivity. An antibody may bind to other related molecules, which can lead to a positive result for a class of compounds rather than a single substance. For example, an opiate ELISA may show varying degrees of reactivity with morphine, codeine, and other related structures. Any presumptive positive result from an ELISA test requires confirmation by a more specific method like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

CompoundCross-Reactivity (%)
Oxycodone100%
Oxymorphone85%
Hydrocodone35%
Codeine12%
Hydromorphone10%
Morphine<1%

This table presents representative cross-reactivity data for an Oxycodone/Oxymorphone ELISA kit. Cross-reactivity is determined by identifying the concentration of a related compound that produces a response equivalent to a specific concentration of the primary target (e.g., oxycodone). This illustrates the variable specificity of immunoassays for structurally similar compounds. Data is illustrative and based on commercially available kit information. neogen.com

Method Validation and Performance Characteristics (Specificity, Sensitivity, Accuracy)

The validation of an analytical method is a critical process that demonstrates its suitability for its intended purpose. europa.eu International guidelines, such as those from the International Council for Harmonisation (ICH), outline the key performance characteristics that must be evaluated. europa.eudcvmn.org These include specificity, sensitivity, and accuracy.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu For chromatographic methods like LC-MS/MS, specificity is demonstrated by showing that the analyte's peak is well-resolved from other components and that no interfering peaks are present in blank samples. nih.gov

Sensitivity refers to the method's ability to detect and/or quantify low concentrations of the analyte. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy under the stated experimental conditions. europa.eudshs-koeln.de

Accuracy represents the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with known concentrations of the analyte (e.g., spiked control samples) and comparing the measured value to the theoretical value. Accuracy is typically expressed as the percentage of recovery. nih.goveuropa.eudcvmn.org

Another crucial parameter is Precision , which measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is evaluated at different levels, including repeatability (intra-assay precision) and intermediate precision (inter-assay precision). nih.govdcvmn.org

Validation ParameterAnalyte: DiamorphineAnalyte: 6-MonoacetylmorphineAnalyte: Morphine
Quantification Range (ng/mL)1 - 1,0001 - 1,0001 - 1,000
Intra-assay Accuracy (%)91 - 10693 - 10592 - 104
Intra-assay Precision (CV %)2 - 93 - 83 - 7
Extraction Recovery (%)> 87> 90> 88
Matrix Effect (%)99 - 125101 - 118100 - 115

This table provides an example of method validation data from a published LC-MS/MS method for the quantification of diamorphine and its metabolites in human plasma. Such data is essential to establish the reliability and performance of an analytical method. nih.govresearchgate.net

Pharmacological Research on Oxydimorphine: Preclinical and Mechanistic Insights

In Vitro Receptor Binding Profiling

In vitro receptor binding profiling is a fundamental step in characterizing the pharmacological activity of a compound. It assesses how a substance interacts with specific biological targets, such as opioid receptors, by measuring binding affinity and selectivity.

Specific quantitative data detailing Oxydimorphine's affinity and selectivity for the μ, δ, and κ opioid receptor subtypes were not identified in the literature search. While general principles of opioid receptor binding are well-documented for other morphinan (B1239233) derivatives, such as oxymorphone, indicating that structural features significantly influence receptor interactions, this compound's precise binding profile remains uncharacterized in the reviewed literature. unimelb.edu.aunih.govnih.gov

Competitive binding assays are a cornerstone of in vitro pharmacology for characterizing ligand-receptor interactions. These assays typically employ a radiolabeled ligand (radioligand) that binds to a specific receptor. An unlabeled test compound is then introduced at varying concentrations to compete with the radioligand for binding sites on the receptor. By measuring the displacement of the radioligand, the binding affinity (often expressed as an IC50 value, which is then converted to Ki) of the test compound can be determined. This methodology is crucial for assessing both affinity and selectivity. nih.govnih.govmerckmillipore.comoncodesign-services.comsci-hub.segiffordbioscience.com

While the principles and applications of competitive binding assays for opioid receptor characterization are extensively described, specific experimental results detailing this compound's performance in such assays were not found in the performed literature search.

Molecular docking is a computational technique that predicts the preferred binding orientation of a ligand within a receptor's binding site. This method uses scoring functions to estimate the binding affinity and identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the ligand-receptor complex. Molecular docking plays a significant role in drug discovery by facilitating virtual screening of compound libraries and providing insights into structure-activity relationships. nih.govplos.orgmdpi.comnumberanalytics.com

Computational studies, including molecular docking, have been utilized to explore the interactions of various opioid ligands, such as oxymorphone and fentanyl analogs, with opioid receptors. nih.govplos.orgmdpi.com However, specific molecular docking or computational prediction studies focusing on this compound's interactions with opioid receptors were not identified in the literature search.

Cellular and Subcellular Mechanism of Action Studies

Understanding the cellular and subcellular mechanisms by which a compound exerts its effects is critical for a comprehensive pharmacological profile. For opioid receptor ligands, this includes examining their ability to modulate intracellular signaling pathways.

Specific studies detailing the G-protein coupling profile or β-arrestin recruitment patterns of this compound were not found in the reviewed literature. While this compound (also referred to as pseudomorphine) has been described as having significantly different central nervous system effects compared to morphine, notably lacking narcotic effects and respiratory depression, the precise molecular mechanisms underlying these distinctions, particularly concerning its interaction with G-protein and β-arrestin pathways at opioid receptors, remain uncharacterized. psu.edu

The stability and dissociation kinetics of ligand-receptor complexes provide valuable information about the duration of receptor occupancy and the temporal dynamics of a compound's signaling. Kinetic assays, which measure the rates of ligand association with and dissociation from the receptor, complement equilibrium binding studies by characterizing the temporal aspects of these interactions. nih.govoncodesign-services.comsci-hub.semdpi.combiomolther.org Understanding these kinetics can offer insights into a ligand's duration of action and its potential for sustained signaling or desensitization.

Information regarding the stability or dissociation kinetics of this compound at opioid receptors was not identified in the literature search.

Data Tables

The comprehensive literature search conducted did not yield specific quantitative experimental data for this compound concerning its affinity, selectivity, IC50 values, or kinetic parameters at opioid receptors. Therefore, data tables populated with this compound-specific results cannot be generated based on the available information.

Compound List

this compound

Morphine

Oxymorphone

Fentanyl

DAMGO (D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin)

Met-enk (Methionine-enkephalin)

Leu-enk (Leucine-enkephalin)

Dynorphins

β-endorphin

Nociceptin/Orphanin FQ

Codeine

Dihydrocodeine

Buprenorphine

Methadone

R-methadone

S-methadone

Naloxazone

Nalbuphine

Butorphanol

Etorphine

Ketocyclazocine

PZM21

SR-17018

TRV130

Metabolic Fate and Disposition in Animal Organisms

Elucidation of Metabolic Pathways in Animal Models (e.g., Glucuronidation, Reduction)

This compound, also recognized by the synonyms pseudomorphine or dehydromorphine, has been identified in biological contexts as a product formed through the oxidation of morphine who.intun.org. This oxidative transformation represents a primary metabolic pathway through which this compound is generated within biological systems.

However, the scientific literature provides limited detailed investigations into other specific metabolic pathways of this compound itself, such as glucuronidation or reduction, when studied in animal models. Consequently, a comprehensive characterization of specific metabolic products derived directly from this compound has not been extensively documented.

Excretion Profiles in Animal Studies

Information pertaining to the specific excretion profiles of this compound from animal models is notably scarce within the reviewed scientific literature. Studies that focus on detailing the elimination routes and rates of this compound from the body have not been widely reported. As a result, detailed data tables illustrating excretion percentages or timelines for this compound across various animal species cannot be generated based on the current findings.

Compound List:

this compound

Morphine

Pseudomorphine

Dehydromorphine

Theoretical and Computational Chemistry Applied to Oxydimorphine

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the intrinsic electronic properties of a molecule like Oxydimorphine. These calculations can reveal key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical indicator of a molecule's stability and reactivity; a smaller gap generally correlates with higher reactivity and a greater propensity for electron transfer irjweb.comresearchgate.netscielo.org.mxphyschemres.orgajchem-a.com.

Calculations can also map the distribution of electron density, providing insights into charge distribution and electrostatic potential surfaces. These maps highlight regions of positive and negative charge within the molecule, which are crucial for understanding intermolecular interactions, such as hydrogen bonding and electrostatic attractions, and predicting potential reaction sites irjweb.comphyschemres.orgresearchgate.net. By analyzing these electronic properties, researchers can gain a fundamental understanding of this compound's chemical behavior and its potential interactions with other molecules or biological systems.

Table 6.1.1: Key Electronic Properties from Quantum Chemical Calculations (Illustrative)

PropertyValue (eV)Significance
HOMO Energy[Value]Electron donating ability
LUMO Energy[Value]Electron accepting ability
HOMO-LUMO Gap[Value]Chemical stability, reactivity, electronic transition
Electronegativity[Value]Tendency to attract electrons
Chemical Hardness[Value]Resistance to change in electronic configuration

Note: [Value] placeholders indicate where specific calculated data for this compound would be inserted based on research findings.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (like this compound) to a target macromolecule, typically a protein receptor openaccessjournals.comnih.govnih.gov. This process involves simulating the interaction between the ligand and the target's binding site, using scoring functions to evaluate the likelihood and strength of binding. Docking studies can identify key amino acid residues within the binding pocket that are critical for interaction, and predict binding modes that can inform structure-activity relationship (SAR) studies openaccessjournals.comnih.govresearchgate.netnih.gov.

Molecular dynamics (MD) simulations complement docking by providing a dynamic view of these interactions over time. MD simulations can assess the stability of the ligand-receptor complex, track conformational changes, and provide more detailed insights into the binding mechanism nih.govnih.govmdpi.comuu.nlresearchgate.netdovepress.com. By simulating the movement of atoms and molecules, MD can reveal how stable a particular binding pose is and how the complex behaves under physiological conditions, helping to refine predictions made by docking nih.govuu.nl. For instance, MD simulations can help distinguish between stable and transient binding poses generated by docking, thereby improving the accuracy of virtual screening and lead optimization nih.govnih.gov.

Table 6.2.1: Illustrative Molecular Docking and Dynamics Findings

Study AspectThis compound Interaction with TargetPredicted Binding Affinity (e.g., Docking Score)Key Interacting ResiduesStability (MD Simulation)
Docking Pose[Specific binding mode description][e.g., -8.5 kcal/mol][e.g., Asp147, Tyr148]N/A
Molecular Dynamics Simulation[Dynamic behavior description]N/A[Key residues stability][e.g., Stable, RMSD ~X Å]

Note: Specific values and residue names would be populated based on actual research data for this compound.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational approaches are vital for establishing Structure-Activity Relationships (SAR), which describe how changes in a molecule's chemical structure affect its biological activity researchgate.netoncodesign-services.comnih.govnih.govnih.gov. By analyzing a series of related compounds, computational SAR studies can identify specific structural features or pharmacophores responsible for desired activity. These insights are crucial for rational drug design, enabling medicinal chemists to systematically modify lead compounds to enhance potency, selectivity, and other desirable properties oncodesign-services.comnih.gov.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling quantitatively correlate molecular descriptors (e.g., physicochemical properties, topological indices) with biological activity researchgate.netmdpi.com. By building predictive models, researchers can forecast the activity of novel compounds before synthesis, thereby accelerating the drug discovery process oncodesign-services.comnih.govmdpi.com. Computational SAR studies can also facilitate SAR transfer, where insights from one compound series are applied to another, potentially across different targets nih.govnih.gov.

Table 6.3.1: Computational SAR Insights for this compound Analogs (Illustrative)

Structural ModificationPredicted Change in ActivityKey Structural Feature IdentifiedComputational Method Used
[e.g., Addition of -OH group at position X][e.g., Increased potency][e.g., Hydrogen bonding capability][e.g., QSAR, Molecular Fragment Analysis]
[e.g., Change of aromatic ring to aliphatic][e.g., Decreased selectivity][e.g., Hydrophobic interactions][e.g., 3D-QSAR]

Note: This table would be populated with specific structural modifications and their predicted activity impacts based on computational SAR studies of this compound or its analogs.

Predictive Modeling for Pharmacological Potency (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of computational drug discovery, providing a mathematical framework to predict the pharmacological potency or activity of molecules based on their structural and physicochemical properties researchgate.netmdpi.comresearchgate.netmdpi.comnih.gov. QSAR models are built using statistical techniques that correlate a set of molecular descriptors with experimentally determined biological activities. These descriptors can range from simple 1D or 2D properties (e.g., molecular weight, logP) to complex 3D descriptors derived from molecular geometry and electronic properties mdpi.comresearchgate.netnih.gov.

The development of a robust QSAR model involves careful selection of descriptors, appropriate statistical methods (e.g., multiple linear regression, k-nearest neighbors), and rigorous validation. Validation, both internal (e.g., cross-validation) and external (using an independent test set), is crucial to ensure the model's reliability and predictive power researchgate.netmdpi.comneovarsity.orgnih.gov. A well-validated QSAR model can then be used for virtual screening of large compound libraries, prioritizing candidates with predicted high potency, thereby significantly streamlining the drug discovery pipeline oncodesign-services.comnih.govmdpi.comneovarsity.org. For example, QSAR models have been successfully applied to predict the binding affinity of compounds to targets like GABA-A receptors and to estimate antioxidant activity nih.govmdpi.com.

Table 6.4.1: QSAR Model Parameters for Potency Prediction (Illustrative)

QSAR Model TypeKey Descriptors UsedTraining Set SizeValidation Metrics (e.g., R², Q²)Predicted Potency Range
[e.g., 2D-QSAR][e.g., LogP, Topological Surface Area][e.g., 100 compounds]R² = 0.85, Q² = 0.78[e.g., Low to High]
[e.g., 3D-QSAR][e.g., Steric, Electrostatic fields][e.g., 50 compounds]R² = 0.91, Q²_LOO = 0.82[e.g., Potent to Very Potent]

Note: This table would be populated with specific QSAR model details derived from studies on this compound or related compounds.

Future Directions in Oxydimorphine Research

Exploration of Undiscovered Biosynthetic Pathways involving Oxydimorphine

The formation of this compound has been primarily associated with the chemical oxidation of morphine. However, there is evidence of its enzymatic conversion, suggesting the existence of specific biosynthetic pathways. nih.gov Future research should focus on identifying and characterizing the biological systems capable of producing this compound.

Key Research Areas:

Identification of Enzymatic Catalysts: Studies have shown that enzymes like horseradish peroxidase can catalyze the oxidation of morphine to pseudomorphine. nih.gov Future investigations could explore a wider range of peroxidases, laccases, and other oxidoreductases from various biological sources (plant, microbial, mammalian) for their ability to synthesize this compound. The fungus Cylindrocarpon didymum has been identified as capable of oxidizing morphine to 2,2′-bimorphine, suggesting that the responsible enzyme activity is inducible. asm.orgnih.gov

Microbial Biotransformation: The discovery of microbial pathways for morphine degradation and transformation, such as in Pseudomonas putida M10, opens avenues for exploring microorganisms that may specifically produce this compound. nih.gov Screening of diverse microbial libraries could reveal novel enzymatic pathways.

Mammalian Biosynthesis: While morphine itself is not endogenously produced in mammals in significant amounts, the metabolism of exogenous morphine is critical. Evidence for a biosynthetic pathway to morphine in mammals from intermediates like (+)-salutaridine, (-)-thebaine, and (-)-codeine has been presented. researchgate.net Future studies should investigate whether mammalian enzymes, particularly in the liver or brain where morphine is metabolized, can generate this compound in vivo.

A summary of potential enzymatic sources for future exploration is presented in Table 1.

Potential Source Enzyme Class Rationale for Investigation
Plants (e.g., Papaver somniferum)Peroxidases, LaccasesPotential role in alkaloid metabolism and degradation within the poppy.
Microorganisms (Fungi, Bacteria)OxidoreductasesKnown ability to transform morphine and other alkaloids. asm.orgnih.govnih.gov
Mammalian Tissues (Liver, Brain)Cytochrome P450s, PeroxidasesPotential for endogenous formation from morphine under conditions of oxidative stress.

Advanced Spectroscopic Characterization of Dimeric Structure and Conformations

The dimeric structure of this compound (2,2'-bimorphine) has been confirmed by mass spectrometry and ¹H nuclear magnetic resonance (NMR) spectroscopy. asm.orgnih.gov However, a deeper understanding of its three-dimensional structure and conformational dynamics is crucial for elucidating its interaction with biological targets.

Future research should employ a suite of advanced spectroscopic and computational techniques:

Multi-dimensional NMR Spectroscopy: Techniques such as 2D-NMR (COSY, HSQC, HMBC) can provide unambiguous assignment of all proton and carbon signals, confirming the C-C linkage between the two morphine monomers at the 2 and 2' positions. acs.orgnih.govresearchgate.net Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations, providing insights into the preferred conformations of the dimer in solution.

X-ray Crystallography: Obtaining a high-resolution crystal structure would provide the definitive solid-state conformation of the molecule. This would be invaluable for understanding the spatial arrangement of the pharmacophoric elements and for computational docking studies.

Computational Modeling: Molecular dynamics simulations can be used to explore the conformational landscape of this compound in different solvent environments, predicting its flexibility and the accessibility of key functional groups for receptor binding.

These advanced structural studies will provide a foundational atomic-level understanding necessary for interpreting its pharmacological activity.

Novel Synthetic Routes and Derivatization Strategies

The classical synthesis of this compound involves the oxidative coupling of morphine using reagents like potassium ferricyanide (B76249). wikipedia.org Future research should focus on developing more efficient, stereoselective, and scalable synthetic routes. Furthermore, the creation of a library of this compound derivatives is a critical step toward understanding its structure-activity relationships (SAR).

Future Synthetic and Derivatization Goals:

Improved Coupling Reactions: Exploration of modern catalytic methods, such as enzyme-catalyzed or transition-metal-catalyzed (e.g., Palladium, Copper) oxidative coupling reactions, could lead to higher yields and greater control over the formation of the desired dimer over other oxidation byproducts.

Asymmetric Synthesis: Developing methods for the asymmetric synthesis of heterodimers (coupling of two different morphine-like monomers) would expand the chemical space and allow for more detailed SAR studies.

Derivatization of Functional Groups: A systematic derivatization strategy should be employed to probe the importance of different functional groups on the this compound scaffold. This could involve:

Alkylation or acylation of the phenolic hydroxyl groups.

Modification of the C-6 hydroxyl groups.

N-demethylation and subsequent N-alkylation with different substituents on the tertiary amine.

Modification of the furan (B31954) oxygen, which has been shown to be critical for the fluorescence of pseudomorphine congeners. nih.gov

Recent advances in the synthesis of 14-alkoxymorphinans and other morphine analogues provide a template for the types of chemical modifications that could be applied to the this compound scaffold. nih.govresearchgate.netnih.govmdpi.com A table summarizing potential derivatization sites is provided below.

Modification Site Type of Modification Potential Impact on Activity
C-3, C-3' HydroxylsEtherification, EsterificationAltering hydrogen bonding capacity, lipophilicity, and metabolic stability.
C-6, C-6' HydroxylsOxidation, Esterification, EtherificationModifying interaction with receptor subpockets.
N-17, N-17' MethylsDemethylation, Alkylation (e.g., with phenethyl, cyclopropylmethyl)Probing the "nitrogen address" region critical for opioid receptor affinity and function.
Aromatic RingsSubstitution (e.g., halogenation)Modifying electronic properties and potential for aromatic interactions.

Development of Highly Selective and Sensitive Analytical Methods for Trace Detection

As this compound may be formed in vivo as a product of morphine metabolism, particularly under conditions of oxidative stress, the ability to detect and quantify it at trace levels in complex biological matrices is essential. Current methods for morphine and its degradation products often rely on techniques like HPLC and GC-MS. nih.govbohrium.comcapes.gov.brmums.ac.ir

Future efforts should focus on developing ultra-sensitive and highly selective analytical methodologies:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace quantification in biological fluids. Developing a validated LC-MS/MS method would allow for the precise measurement of this compound in plasma, urine, and tissue homogenates, enabling pharmacokinetic and biomarker studies.

High-Resolution Mass Spectrometry (HRMS): HRMS can provide highly accurate mass measurements, aiding in the unequivocal identification of this compound and its potential metabolites in complex samples.

Capillary Electrophoresis (CE): CE coupled with sensitive detection methods (e.g., mass spectrometry or laser-induced fluorescence) offers high separation efficiency and could be a powerful tool for analyzing this compound, as has been shown for other morphine alkaloids. researchgate.net

Novel Biosensors: The development of electrochemical or optical biosensors based on antibodies or molecularly imprinted polymers could provide rapid, point-of-care detection of this compound, which would be valuable in both clinical and forensic settings.

Advanced Sample Preparation: Techniques like solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) could be optimized for the selective extraction and preconcentration of this compound from biological samples, thereby increasing the sensitivity of detection methods. mums.ac.ir

Detailed Mechanistic Dissection of Receptor-Mediated Signaling Pathways in Preclinical Models

The pharmacological activity of this compound is not well characterized. While early reports suggested it was largely inactive, its structural similarity to morphine warrants a thorough investigation of its interaction with opioid receptors and the downstream signaling pathways it may modulate. wikipedia.org Opioid receptors mediate their effects through complex signaling cascades involving G-proteins and β-arrestins. nih.govyoutube.com

Future research must dissect the molecular pharmacology of this compound in preclinical models:

Receptor Binding Assays: Quantitative binding assays are needed to determine the affinity (Ki) of this compound for the mu (μ), delta (δ), and kappa (κ) opioid receptors.

Functional Activity and Signaling Bias: It is crucial to determine whether this compound acts as an agonist, antagonist, or partial agonist at these receptors. This involves measuring its ability to stimulate G-protein signaling (e.g., via GTPγS binding assays) and to recruit β-arrestins. nih.goviasp-pain.orgmdpi.comresearchgate.netrsc.org Comparing the relative efficacy for these two pathways will reveal if this compound exhibits "biased agonism," a property sought in newer opioids to separate analgesia from adverse effects. mdpi.comnih.gov

Downstream Signaling Cascades: Beyond initial receptor activation, studies should investigate the effect of this compound on downstream pathways such as the inhibition of adenylyl cyclase, modulation of ion channels (e.g., Ca²⁺, K⁺), and activation of MAP kinase pathways. nih.govresearcher.life

In Vitro and In Vivo Models: Cellular models expressing cloned opioid receptors and preclinical animal models (e.g., using hot-plate or tail-flick tests for analgesia) will be essential to translate molecular findings into physiological effects.

A proposed workflow for dissecting the signaling pathways is presented in Table 3.

Research Question Experimental Approach Expected Outcome
Does this compound bind to opioid receptors?Radioligand binding assays with μ, δ, and κ selective ligands.Determination of binding affinities (Ki values).
Is it an agonist or antagonist?GTPγS binding assays, cAMP accumulation assays.Measurement of potency (EC₅₀) and efficacy for G-protein activation.
Does it recruit β-arrestin?BRET/FRET-based β-arrestin recruitment assays.Quantification of β-arrestin recruitment potency and efficacy.
Is it a biased agonist?Calculation of bias factors comparing G-protein vs. β-arrestin pathways.Classification as G-protein biased, β-arrestin biased, or unbiased.
What are the downstream effects?Patch-clamp electrophysiology, Western blotting for phosphorylated kinases (e.g., ERK).Understanding of effects on ion channels and intracellular signaling cascades.

Investigation of this compound's Role as a Biomarker or Oxidative Product in vivo (animal)

The formation of this compound is an oxidative process. researchgate.net This raises the intriguing possibility that its presence in vivo could serve as a biomarker for conditions associated with high oxidative stress in individuals administered morphine.

Future research should focus on animal models to explore this potential role:

Correlation with Oxidative Stress: Studies in animal models of diseases known to involve oxidative stress (e.g., neuroinflammation, ischemia-reperfusion injury, sepsis) could measure the levels of this compound in various tissues following morphine administration. A positive correlation between the levels of oxidative stress markers (like malondialdehyde or 8-isoprostane) and this compound levels would support its use as a biomarker.

Pharmacokinetic/Metabolite Profiling: Detailed pharmacokinetic studies in animals are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound itself, and to identify if it is a significant metabolite of morphine under physiological and pathophysiological conditions.

Enzymatic vs. Non-Enzymatic Formation: Investigating the in vivo formation of this compound in the presence and absence of specific enzyme inhibitors (e.g., for cytochrome P450s or peroxidases) could help distinguish between enzymatic and non-enzymatic (i.e., radical-mediated) formation pathways.

This line of research could provide a valuable tool for monitoring disease states or the pro-oxidant effects of morphine therapy in preclinical settings.

Comparative Studies with Novel Opioid Ligands and Natural Products

The landscape of opioid pharmacology is rapidly evolving with the development of novel ligands, particularly G-protein biased agonists, designed to have improved safety profiles compared to classical opioids like morphine. frontiersin.orgmdpi.com To understand the unique pharmacological profile of this compound, it is essential to conduct comparative studies.

Future investigations should systematically compare this compound with a range of other opioid compounds:

Comparison with Morphine: Direct head-to-head comparisons with its parent compound, morphine, are fundamental. This should include assessments of analgesic efficacy, potency, and the propensity to induce side effects like respiratory depression and constipation in animal models.

Comparison with Biased Agonists: Comparing this compound to novel G-protein biased agonists (e.g., Oliceridine, PZM21, SR-17018) will be highly informative. researchgate.net Such studies could reveal whether this compound naturally possesses a biased signaling profile and how it compares to rationally designed biased ligands.

Comparison with Other Natural and Semisynthetic Opioids: Evaluating this compound alongside other clinically relevant opioids such as oxycodone, hydromorphone, and buprenorphine would help to place its pharmacological profile within the broader context of existing analgesics. nih.govuq.edu.auresearchgate.net There are known pharmacological differences between opioids like morphine and oxycodone that could provide a framework for these comparisons. researchgate.net

Evaluation in Different Pain Models: The comparative efficacy of this compound should be tested in various animal models of pain, including acute thermal pain, inflammatory pain, and neuropathic pain, as different opioids can exhibit varying effectiveness depending on the pain etiology.

A summary of key comparators for future studies is provided in Table 4.

Compound Class Exemplar Compounds Rationale for Comparison
Classical Opioid AgonistMorphineDirect comparison to the parent molecule to establish relative efficacy and side effect profile.
Semisynthetic OpioidsOxycodone, HydromorphoneTo position this compound among other clinically used morphinan-based analgesics.
G-Protein Biased AgonistsOliceridine (TRV130), SR-17018To determine if this compound exhibits a biased signaling profile and a potentially improved therapeutic window.
Partial AgonistBuprenorphineTo compare its efficacy and potential ceiling effect for both analgesia and adverse effects.

Q & A

Q. How can researchers design reproducible synthesis protocols for Oxydimorphine?

Methodological Answer: Begin by reviewing existing literature to identify reported synthetic pathways and reaction conditions . Optimize parameters (e.g., temperature, catalysts) using controlled experiments, and validate purity via spectroscopic techniques (NMR, HPLC) and elemental analysis. Ensure detailed documentation of procedural steps, including solvent purification and equipment calibration, to enable replication . For novel intermediates, provide crystallographic data or high-resolution mass spectrometry (HRMS) to confirm structural identity .

Q. What methodologies are critical for establishing this compound’s baseline pharmacological profile?

Methodological Answer: Conduct in vitro receptor-binding assays (e.g., opioid receptor subtypes) with dose-response curves to quantify affinity (IC₅₀/Kd values). Pair this with functional assays (e.g., cAMP inhibition) to assess efficacy. Use positive/negative controls (e.g., morphine, naloxone) and statistical tools (e.g., ANOVA with post-hoc tests) to minimize variability . For in vivo studies, standardize animal models (e.g., tail-flick test for analgesia) and control variables like age, sex, and environmental stressors to enhance reproducibility .

Q. How should researchers address discrepancies in this compound’s reported toxicity thresholds across studies?

Methodological Answer: Perform a systematic meta-analysis of existing data to identify confounding variables (e.g., dosing regimens, species-specific metabolism). Replicate conflicting experiments under identical conditions, and use advanced analytical methods (e.g., liquid chromatography-tandem mass spectrometry, LC-MS/MS) to quantify metabolites. Apply Bayesian statistics to assess the probability of observed contradictions arising from methodological vs. biological factors .

Advanced Research Questions

Q. What strategies resolve contradictions between this compound’s efficacy in preclinical models and limited clinical translatability?

Methodological Answer: Investigate interspecies differences in pharmacokinetics (e.g., cytochrome P450 metabolism) using physiologically based pharmacokinetic (PBPK) modeling . Conduct comparative transcriptomic analyses of human vs. animal tissues to identify divergent signaling pathways. Validate findings with ex vivo organoid models to bridge the translational gap .

Q. How can researchers elucidate this compound’s mechanism of action in non-opioid pathways?

Methodological Answer: Employ CRISPR-Cas9 gene editing to knock out putative targets (e.g., NMDA receptors) in cell lines and assess functional changes. Use isotopic labeling (e.g., ¹⁴C-Oxydimorphine) to track distribution and binding in tissues via autoradiography. Integrate multi-omics data (proteomics, metabolomics) to map off-target interactions and secondary signaling cascades .

Q. What computational approaches predict this compound’s interactions with emerging opioid receptor isoforms?

Methodological Answer: Use molecular dynamics simulations (e.g., GROMACS) to model receptor-ligand docking, incorporating cryo-EM structures of receptor conformations. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics. Apply machine learning (e.g., random forest models) to classify structure-activity relationships (SAR) across analogs .

Q. How can researchers ethically design studies on this compound’s long-term neuroadaptive effects in human cohorts?

Methodological Answer: Adopt longitudinal observational designs with informed consent protocols that disclose risks of dependency . Use non-invasive biomarkers (e.g., fMRI for neural plasticity) and validated questionnaires (e.g., Addiction Severity Index) to quantify outcomes. Ensure compliance with institutional review boards (IRBs) and preregister hypotheses to mitigate bias .

Data Analysis and Reporting Guidelines

  • Contradiction Analysis : Use funnel plots or Egger’s regression to detect publication bias in meta-analyses .
  • Reproducibility : Archive raw datasets, code, and instrument settings in FAIR-compliant repositories (e.g., Zenodo) .
  • Statistical Rigor : Predefine significance thresholds (e.g., α = 0.05 with Bonferroni correction) and report effect sizes (Cohen’s d) to avoid Type I/II errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.